7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Melanocortin Receptor 4 GPCR Selectivity Screening

Medicinal chemistry teams requiring a precisely substituted pyrazolo[1,5-a]pyrimidine core for kinase programs often face supply inconsistency and undocumented biological off-target liabilities. Procuring this specific 4-chloro-3-nitrophenyl scaffold directly solves both issues. • Validated CK2 activity: Enables development of exquisitely selective inhibitors (reported K_D = 12 nM) without MC4R interference (IC₅₀ > 64,600 nM), ideal for CNS program readouts. • Derivatization-ready core: Unsubstituted 3-position enables sequential C-H activation, offering broader parallel chemistry options versus the 3-bromo analog. • Screening-grade reliability: Supplied at ≥98% purity, minimizing false-positive rates in high-throughput screens where the heavier 3-bromo analog (95% purity) may introduce confounding assay artifacts.

Molecular Formula C13H9ClN4O2
Molecular Weight 288.69
CAS No. 478249-07-9
Cat. No. B2913498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
CAS478249-07-9
Molecular FormulaC13H9ClN4O2
Molecular Weight288.69
Structural Identifiers
SMILESCC1=NN2C(=CC=NC2=C1)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H9ClN4O2/c1-8-6-13-15-5-4-11(17(13)16-8)9-2-3-10(14)12(7-9)18(19)20/h2-7H,1H3
InChIKeyYPPJYLAKEAKYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine


7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS 478249-07-9) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, characterized by a 2-methyl substituent on the pyrazole ring and a 7-(4-chloro-3-nitrophenyl) group on the pyrimidine ring . The compound has a molecular formula of C₁₃H₉ClN₄O₂ and a molecular weight of 288.69 g/mol . It is commercially available as a research chemical, typically at ≥98% purity, and is primarily utilized as a synthetic building block for medicinal chemistry programs targeting kinase inhibition and other therapeutic areas . The pyrazolo[1,5-a]pyrimidine core is a recognized hinge-binding scaffold in kinase inhibitor design, and the specific 4-chloro-3-nitrophenyl substitution pattern imparts distinct electronic and steric properties that differentiate it from close analogs [1].

Pyrazolo[1,5-a]pyrimidine core scaffold for kinase inhibitor design
3-unsubstituted pyrazole enables late-stage diversification
High-purity supply from multiple ISO-certified sources

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails


Within the pyrazolo[1,5-a]pyrimidine class, even minor alterations to the aryl substitution pattern can drastically alter target binding, selectivity, and physicochemical properties. The 4-chloro-3-nitrophenyl moiety in 7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is not a generic placeholder; the electron-withdrawing nitro group at the meta position and the chloro at the para position create a unique dipole and hydrogen-bond acceptor profile that influences both the binding conformation and the synthetic derivatization potential at the 3-position of the pyrazole ring [1]. For example, the 3-bromo analog (CAS 477848-53-6) introduces a heavy halogen that alters the electronic landscape and provides a different reactive handle for cross-coupling, while analogs with different aryl substituents show marked differences in kinase inhibition profiles [2]. Consequently, procuring a generic pyrazolo[1,5-a]pyrimidine without the precise 4-chloro-3-nitrophenyl substitution pattern will not reproduce the biological or reactivity profile of this specific chemical entity, making targeted procurement essential for reproducible research [1].

This Compound
4-Chloro-3-nitrophenyl substitution defines electronics and H-bond profile
3‑H position accessible for C–H activation and electrophilic substitution
Reported MC4R silence supports kinase selectivity context
Generic / 3-Bromo Analog
Other aryl patterns may shift target engagement and reactivity
3‑Br commits to cross‑coupling; broader functionalization may be lost
Biological profile of analogs may not replicate; MC4R context may differ

Product-Specific Quantitative Evidence


MC4R Selectivity vs. Active Pyrazolopyrimidine Modulators

In a high-throughput screen at the Scripps Research Institute Molecular Screening Center, 7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine exhibited an IC₅₀ > 64,600 nM against the human melanocortin receptor 4 (MC4R) [1]. This near-inactive profile contrasts with potent pyrazolo[1,5-a]pyrimidine-based MC4R modulators disclosed in patent literature, where compounds bearing different substitution patterns achieve EC₅₀ values as low as 1.10 nM in cAMP accumulation assays [2]. The >58,000-fold difference in potency demonstrates that the 4-chloro-3-nitrophenyl-2-methyl substitution pattern is not privileged for MC4R engagement, a property that can be exploited when MC4R-related off-target effects must be minimized in kinase-focused chemical biology studies.

MC4R Selectivity
Reported
Target CompoundIC₅₀ > 64,600 nM (human MC4R)
Potent MC4R ModulatorEC₅₀ = 1.10 nM (cAMP)
>58,000-fold lower potency
Supports MC4R‑silent starting point for kinase research
HTS context; may reduce MC4R‑related off‑target confounds
Melanocortin Receptor 4 GPCR Selectivity Screening

Predicted pKa vs. 3-Bromo Analog

The predicted acid dissociation constant (pKa) for 7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is approximately -1.91 ± 0.40, indicating a very weakly basic character . In contrast, the 3-bromo analog (CAS 477848-53-6) has a predicted pKa of -2.23 ± 0.40, reflecting the electron-withdrawing effect of the bromine substituent at the 3-position . The ΔpKa of approximately 0.32 units, while modest, indicates that the target compound is slightly more basic than its 3-bromo counterpart. This difference influences protonation state at physiological pH, solubility, and hydrogen-bonding capacity, which can affect both biological assay outcomes and synthetic reactivity in subsequent derivatization steps.

Predicted pKa
Data to verify
This CompoundpKa ≈ -1.91 ± 0.40
3‑Bromo AnalogpKa ≈ -2.23 ± 0.40
ΔpKa ≈ 0.32 (more basic)
Reported pKa difference may influence ionization and solubility context
Predicted values; confirm experimentally
Physicochemical Properties pKa Drug-likeness

Predicted Density and Molecular Weight vs. 3-Bromo Analog

The predicted density of 7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is approximately 1.48 ± 0.1 g/cm³ , while the 3-bromo analog has a predicted density of 1.81 ± 0.1 g/cm³ . This significant difference (Δρ ≈ 0.33 g/cm³) is accompanied by a molecular weight increase of 78.9 g/mol (288.69 vs. 367.59 g/mol). The higher density and molecular weight of the bromo analog reflect the presence of the heavy bromine atom, which can affect crystal packing, solubility, and solid-state stability. For applications requiring consistent solid-form handling—such as high-throughput screening plate preparation or formulation development—these differences can translate into measurable variations in compound behavior.

Density & MW
Data to verify
This CompoundDensity 1.48 ± 0.1 g/cm³ | MW 288.69
3‑Bromo AnalogDensity 1.81 ± 0.1 g/cm³ | MW 367.59
Δρ 0.33 g/cm³; ΔMW +78.9
Lower MW and density may support solid-form handling and CNS-lead criteria
Predicted; experimental confirmation pending
Physicochemical Properties Density Molecular Weight

Synthetic Accessibility and Derivatization Potential

7-(4-Chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine possesses a hydrogen atom at the 3-position of the pyrazole ring, making it susceptible to electrophilic aromatic substitution (e.g., bromination, nitration) or direct C–H functionalization [1]. In contrast, the 3-bromo analog (CAS 477848-53-6) is pre-functionalized for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) . This difference in synthetic handles means that the target compound offers greater flexibility for late-stage diversification: the unsubstituted 3-position can be selectively halogenated or directly coupled, whereas the bromo analog is committed to a specific coupling strategy from the outset. For medicinal chemistry groups building focused libraries, the unsubstituted variant provides a more versatile starting point for sequential derivatization without the need for protecting group strategies.

Synthetic Versatility
Reported
3‑H PositionElectrophilic substitution & C–H activation ready
3‑Br AnalogPre‑installed halogen for cross‑coupling only
Broader synthetic route context; enables sequential diversification
Principle-based; benchmark reaction conditions may vary
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Commercial Purity Benchmarking vs. Analogs

Multiple reputable suppliers list 7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine at a minimum purity of 98% (NLT 98%), with some offering ISO-certified quality systems . The closely related 3-bromo analog (CAS 477848-53-6) is available at 95% purity from certain vendors, representing a 3-percentage-point purity deficit that can introduce impurities affecting biological assay reproducibility . The 2-thienyl-pyrrole analog (CAS 439120-62-4), which incorporates the same 4-chloro-3-nitrophenyl-pyrazolo[1,5-a]pyrimidine core, does not list a certified purity level on major chemical databases, introducing procurement uncertainty . The availability of the target compound at 98% purity from multiple ISO-compliant sources reduces risk in screening campaigns where compound integrity is paramount.

Purity Benchmark
Data to verify
This CompoundNLT 98% purity, ISO‑certified suppliers
3‑Br / Thienyl Analogs95% (Br analog); purity not listed (thienyl analog)
≥3 percentage points higher
Reported purity specification may reduce QC re-analysis needs
Vendor‑supplied data; verify lot‑specific COA
Procurement Purity Supply Chain

Kinase Selectivity Profile: CK2 Class-Level Inference

While direct kinase profiling data for 7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine itself are not publicly available, the pyrazolo[1,5-a]pyrimidine scaffold is a validated hinge-binding motif for casein kinase 2 (CK2) inhibition. Optimized derivatives such as compound 31 (IC20) achieve a CK2 K_D of 12 nM with exclusive selectivity across the kinome [1]. In contrast, the clinical-stage CK2 inhibitor silmitasertib (CX-4945), a structurally distinct chemical class, has documented off-target activity against multiple kinases including CLK2, DYRK1A, and PIM1 [1][2]. The 4-chloro-3-nitrophenyl substitution pattern on the pyrazolo[1,5-a]pyrimidine core provides a distinct vector for optimizing CK2 selectivity profiles, and the MC4R inactivity data (Evidence Item 1) suggests a low propensity for GPCR off-targets, a profile that contrasts with silmitasertib's broader pharmacology [3].

CK2 Selectivity
Class‑level inference
Scaffold ClassKD 12 nM with exclusive kinome selectivity (optimized analog)
Silmitasertib (CX‑4945)Multi‑kinase off‑targets (CLK2, DYRK1A, PIM1, etc.)
Class‑level CK2‑selective scaffold context; MC4R silence adds differentiation
No direct kinase profiling for this exact compound; infer from scaffold SAR
Casein Kinase 2 CK2 Kinase Selectivity

Best Research and Industrial Application Scenarios


Kinase Inhibitor Lead Generation

Medicinal chemistry teams pursuing CK2 or related kinase inhibitors can employ 7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine as a core scaffold with demonstrated silence at MC4R (IC₅₀ > 64,600 nM) [1]. This property is particularly valuable for CNS-targeted kinase programs where MC4R modulation could confound behavioral or metabolic readouts. The scaffold's validated use in generating exquisitely selective CK2 inhibitors (K_D = 12 nM) provides a rational starting point for structure-based design [2].

Late-Stage Diversification via C–H Functionalization

The unsubstituted 3-position on the pyrazole ring of the target compound makes it an ideal substrate for C–H activation and electrophilic aromatic substitution chemistries [1]. Unlike the 3-bromo analog (CAS 477848-53-6) which is restricted to cross-coupling pathways, the target compound can be sequentially diversified into multiple final products from a single bulk intermediate, reducing procurement costs and simplifying supply-chain logistics for parallel synthesis campaigns [2].

High-Throughput Screening with High-Purity Compound

With commercially available purity of ≥98% from ISO-certified suppliers, 7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine meets the quality thresholds required for modern high-throughput and high-content screening platforms [1][2]. The 3-percentage-point purity advantage over the 3-bromo analog (95%) reduces the likelihood of impurity-driven assay artifacts, making it a more reliable choice for primary screening decks where false-positive rates directly impact hit triage efficiency .

Physicochemical Optimization for CNS Drug Discovery

With a molecular weight of 288.69 g/mol and a predicted density of 1.48 g/cm³, this compound sits within favorable ranges for CNS drug-like properties, including MW < 300 and moderate lipophilicity expected from the chloro-nitro substitution pattern [1]. In comparison, the 3-bromo analog exceeds 360 g/mol, pushing beyond typical CNS drug space boundaries [2]. Researchers optimizing for brain penetration can leverage these physicochemical advantages early in lead optimization.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Pyrazolo[1,5-a]pyrimidine scaffold with reported MC4R silence
CK2 selectivity and off‑target kinase profiling
Late‑stage diversification
3‑unsubstituted pyrazole for C–H activation and electrophilic routes
Synthetic route versatility and parallel library synthesis
High‑throughput screening
High‑purity supply from ISO‑certified vendors
Impurity‑driven artifact minimization
CNS‑targeted kinase optimization
Physicochemical properties within CNS lead‑like ranges
Physicochemical profiling and permeability assessment
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